1-Iodo-9,10-anthraquinone
Overview
Description
1-Iodo-9,10-anthraquinone is an organic compound derived from anthraquinone, a well-known aromatic organic compound Anthraquinones are characterized by their tricyclic structure with two carbonyl groups at the 9 and 10 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-9,10-anthraquinone can be synthesized through the iodination of 1-hydroxyanthraquinone. The process involves the reaction of 1-hydroxyanthraquinone with iodine and iodic acid in acetic acid in the presence of sodium acetate. This method yields this compound with a high degree of purity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction parameters is crucial for industrial-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-9,10-anthraquinone undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form anthrahydroquinone derivatives.
Oxidation Reactions: Oxidation can lead to the formation of quinone derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed:
Substitution Reactions: Substituted anthraquinone derivatives.
Reduction Reactions: Anthrahydroquinone derivatives.
Oxidation Reactions: Quinone derivatives.
Scientific Research Applications
1-Iodo-9,10-anthraquinone has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Iodo-9,10-anthraquinone involves its interaction with cellular components, leading to various biological effects. In anticancer research, the compound targets essential cellular proteins, such as topoisomerases, which are involved in DNA replication and repair. By inhibiting these enzymes, this compound can induce apoptosis in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit nucleic acid synthesis .
Comparison with Similar Compounds
1-Hydroxy-9,10-anthraquinone: A precursor in the synthesis of 1-Iodo-9,10-anthraquinone.
1-Chloro-9,10-anthraquinone: Another halogenated derivative with similar chemical properties.
9,10-Anthraquinone: The parent compound from which various derivatives are synthesized.
Uniqueness: this compound is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-iodoanthracene-9,10-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7IO2/c15-11-7-3-6-10-12(11)14(17)9-5-2-1-4-8(9)13(10)16/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFDRTGKARBHQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7IO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90188402 | |
Record name | 9,10-Anthracenedione, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3485-80-1 | |
Record name | 9,10-Anthracenedione, 1-iodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003485801 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthraquinone, 1-iodo- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338059 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9,10-Anthracenedione, 1-iodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90188402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-iodoanthracene-9,10-dione | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QGC72BJ8JC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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